molecular formula C7H5ClN2 B1278771 5-Amino-2-chlorobenzonitrile CAS No. 35747-58-1

5-Amino-2-chlorobenzonitrile

Cat. No. B1278771
CAS RN: 35747-58-1
M. Wt: 152.58 g/mol
InChI Key: VVDIMAMYKUTSCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds to 5-Amino-2-chlorobenzonitrile has been explored in the context of enhancing the activity of the A1 adenosine receptor. Specifically, a series of 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]thiophene derivatives were synthesized, with variations in the electron-withdrawing or electron-releasing groups on the phenyl of an arylpiperazine moiety. These modifications were combined with different substituents at the thiophene C-5 position, which proved to be crucial for the allosteric enhancer activity. The most active compounds in this series were found to have aryl groups at the C-5 position, indicating the significance of this modification in the synthesis of active molecules .

Molecular Structure Analysis

The molecular structure of 2-amino-3,5-dichlorobenzonitrile, a compound structurally similar to 5-Amino-2-chlorobenzonitrile, has been studied using both experimental and theoretical methods. The molecular geometry, vibrational wavenumbers, and thermodynamic parameters were calculated using quantum chemical methods such as MP2 and DFT. These calculations were compared with experimental IR and Raman spectra. The study also included simulations of the dimer form to better understand the solid-state spectra. The results showed a low error rate between the theoretical and experimental data, indicating the reliability of the computational methods used to analyze the molecular structure .

Chemical Reactions Analysis

While the provided data does not include specific chemical reactions involving 5-Amino-2-chlorobenzonitrile, the synthesis of related compounds suggests that the reactivity of such molecules can be significantly altered by substituents at specific positions. The presence of electron-withdrawing or electron-releasing groups and the nature of substituents at the thiophene C-5 position can influence the activity and reactivity of these compounds. This implies that 5-Amino-2-chlorobenzonitrile could also undergo various chemical reactions depending on its substitution pattern, which would be an interesting area for further research .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-3,5-dichlorobenzonitrile have been characterized through its vibrational spectra. The experimental and theoretical analysis provided insights into the molecular geometry and atomic charges, which are essential for understanding the physical properties such as stability and reactivity. The thermodynamic parameters calculated for this molecule can give an indication of its behavior under different temperature conditions. Although these properties are for a closely related molecule, they can shed light on the expected properties of 5-Amino-2-chlorobenzonitrile, as both share similar structural features .

Scientific Research Applications

  • Chemical Synthesis

    • Application : 5-Amino-2-chlorobenzonitrile is used as a reagent in the synthesis of various chemical compounds .
    • Method : The specific methods of application or experimental procedures can vary greatly depending on the specific synthesis being performed. Typically, it would be used in a reaction with other reagents under controlled conditions .
    • Results : The outcomes of these syntheses would also depend on the specific reactions being performed. In general, the goal would be to produce a desired chemical compound .
  • One-step selective synthesis

    • Application : 5-Amino-2-chlorobenzonitrile can be synthesized from 2-chlorotoluene via ammoxidation .
    • Method : A series of V2O5/Al2O3 catalysts were prepared by a wet impregnation method and employed for a one-step synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation in a fixed bed reactor at atmospheric pressure .
    • Results : The catalysts were characterized by BET-SA, XRD, FT-IR, TPR, UV-Vis DRS and NH3-TPD to identify the molecular structural changes of the catalysts .
  • Organic Building Blocks

    • Application : 5-Amino-2-chlorobenzonitrile is used as an organic building block in the synthesis of various organic compounds .
    • Method : The specific methods of application or experimental procedures can vary greatly depending on the specific synthesis being performed. Typically, it would be used in a reaction with other reagents under controlled conditions .
    • Results : The outcomes of these syntheses would also depend on the specific reactions being performed. In general, the goal would be to produce a desired chemical compound .
  • Precursor to Diphenylmethanimine

    • Application : Benzonitrile, a compound related to 5-Amino-2-chlorobenzonitrile, is a precursor to diphenylmethanimine .
    • Method : This involves a reaction with phenylmagnesium bromide followed by methanolysis .
    • Results : The result of this process is the production of diphenylmethanimine .
  • Intermediates in the Preparation of Amidino Ureas

    • Application : 5-Amino-2-chlorobenzonitrile can be used as an intermediate in the preparation of amidino ureas, which have antimalarial activity .
    • Method : The method involves reacting an R1, R2-benzoyl chloride with alkanesulphonyltrichlorophosphazene at a temperature of between 150°C and 190°C .
    • Results : The benzonitrile products are useful as intermediates in the preparation of amidino ureas .
  • Pharmacokinetics

    • Application : 5-Amino-2-chlorobenzonitrile has high GI absorption and is a BBB permeant. It is also an inhibitor of CYP1A2 and CYP3A4 .
    • Method : These properties are determined through various pharmacokinetic studies .
    • Results : The results of these studies can be used to predict the behavior of the compound in the body, which is useful for drug development .

Safety And Hazards

5-Amino-2-chlorobenzonitrile is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

5-amino-2-chlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-7-2-1-6(10)3-5(7)4-9/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDIMAMYKUTSCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00451179
Record name 5-amino-2-chlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-chlorobenzonitrile

CAS RN

35747-58-1
Record name 5-amino-2-chlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 10.0 g (54.8 mmol) 2-chloro-5-nitrobenzonitril in 500 ml ethanol was hydrogenated at 40 psi by using 0.5 g 5% Pd-C as a catalyst. The catalyst was filtered off and the filtrate was evaporated in vacuo. Recrystallization (ethanol-water) gave 3.6 g (43%) 5-amino-2-chlorobenzonitril. M.p. 129-130° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.5 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 10.0 g (54.8 mmol) 2-chloro-5-nitrobenzonitrile in 500 ml ethanol was hydrogenated at 30 psi by using 0.5 g 5% Pd-C as a catalyst When the hydrogen uptake had ceased, the reaction mixture was filtered and evaporated in vacuo. The residue was recrystallized (ethanol-water) to give 3.6 g (44%) of 5-amino-2-chlorobenzonitrile. M.p. 129°-130° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.5 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods III

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

2-Chloro-5-nitrobenzonitrile (25 g, 137 mmol) was dissolved in ethanol (275 mL). Stannous chloride dihydrate (154.5 g, 0.685 M) was added and the mixture stirred at 70° C. for 30 min. The mixture was then cooled to room temperature and poured into crushed ice. The mixture was made basic with solid sodium hydroxide. This mixture was extracted with ethyl acetate (3×100 mL). The extracts were combined, washed with brine, dried (MgSO4), concentrated and the residue dried under vacuum and recrystallized from ethanol to yield light brown needles (10.6 g, 51%).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
275 mL
Type
solvent
Reaction Step One
[Compound]
Name
Stannous chloride dihydrate
Quantity
154.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
51%

Synthesis routes and methods V

Procedure details

Conc. HCl (15.6 ml) was added dropwise to 2-chloro-5-nitrobenzonitrile (3.38 g, 18.5 mmol) and SnCl2.2H2O (18.9 g, 83.9 mmol, 4.5 eq.) in isopropanol (35 ml). The mixture was heated at 120° C. for 2 h and then cooled to room temperature and made basic using aq. NaOH. The mixture was extracted with dichloromethane, dried over Na2SO4 and filtered through silica gel. Concentration under reduced pressure gave 5-amino-2-chlorobenzonitrile (2.58 g, 91%).
Name
Quantity
15.6 mL
Type
reactant
Reaction Step One
Quantity
3.38 g
Type
reactant
Reaction Step One
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-2-chlorobenzonitrile
Reactant of Route 2
Reactant of Route 2
5-Amino-2-chlorobenzonitrile
Reactant of Route 3
Reactant of Route 3
5-Amino-2-chlorobenzonitrile
Reactant of Route 4
5-Amino-2-chlorobenzonitrile
Reactant of Route 5
Reactant of Route 5
5-Amino-2-chlorobenzonitrile
Reactant of Route 6
5-Amino-2-chlorobenzonitrile

Citations

For This Compound
4
Citations
RM Ahmed, SSA Rahman, DH Badri… - Baghdad Science …, 2023 - bsj.uobaghdad.edu.iq
… The ligand was synthesised by a multi-steps by treating 5-amino-2-chlorobenzonitrile and cyclohexane -1,3-dione, the 5,5'-(((1E,3E)cyclohexane-1,3-diylidene)bis(azanylylidene))bis(2-…
Number of citations: 0 bsj.uobaghdad.edu.iq
B Uthuppu, J Aamand, C Jørgensen, SM Kiersgaard… - Analytica chimica …, 2012 - Elsevier
… HCl (2 mL) to 5-amino-2-chlorobenzonitrile as explained in Section 2.3.1.1. Yield: 85%. H … Purified 5-amino-2-chlorobenzonitrile (1.53 g, 10 mmol) was coupled with methyl 6-chloro-6-…
Number of citations: 5 www.sciencedirect.com
MQ Zhang, A Haemers… - Journal of …, 1991 - Wiley Online Library
A series of 6‐substituted‐1‐ethyl‐1,4‐dihydro‐4‐oxo‐7‐(2‐thiazolyl‐ and thiazolidinyl)quinoline‐3‐carboxylic acids were synthesized. Substitution at the 6‐position was H, F or Cl. The …
Number of citations: 18 onlinelibrary.wiley.com
B Uthuppu - 2012 - core.ac.uk
… 5-amino-2-chlorobenzonitrile … HCl (2 mL) to 5-amino-2chlorobenzonitrile as explained in Section 2.3.1.1. Yield: 85%. 1H NMR (CDCl3) δ : 7.24 (d, 1H), 6.91 (d, 1H), 6.8 (dd, 1H), 3.91 (s, …
Number of citations: 3 core.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.